1-Bromo-2-chloro-4-(perfluoroethoxy)benzene
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Overview
Description
1-Bromo-2-chloro-4-(perfluoroethoxy)benzene is a polyhalo substituted benzene derivative. This compound is characterized by the presence of bromine, chlorine, and perfluoroethoxy groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-(perfluoroethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For instance, starting with 2-chloro-4-(perfluoroethoxy)aniline, the compound can be subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale halogenation reactions. The process typically requires precise control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-4-(perfluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
Scientific Research Applications
1-Bromo-2-chloro-4-(perfluoroethoxy)benzene finds applications in various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(perfluoroethoxy)benzene involves its interaction with specific molecular targets. In substitution reactions, the compound’s halogen atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form biaryl products .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the perfluoroethoxy group, resulting in different chemical properties and reactivity.
1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of the perfluoroethoxy group, leading to variations in its applications and reactivity.
Uniqueness
1-Bromo-2-chloro-4-(perfluoroethoxy)benzene is unique due to the presence of the perfluoroethoxy group, which imparts distinct electronic and steric effects. This makes the compound particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF5O/c9-5-2-1-4(3-6(5)10)16-8(14,15)7(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNYQWSSZWTNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(F)(F)F)(F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.46 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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